molecular formula C9H16O B15240752 3-Ethyl-4-methylcyclohexan-1-one

3-Ethyl-4-methylcyclohexan-1-one

Cat. No.: B15240752
M. Wt: 140.22 g/mol
InChI Key: LKEPTRAYXMTIMS-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylcyclohexan-1-one is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with an ethyl group at the third carbon and a methyl group at the fourth carbon, along with a ketone functional group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone. The reaction typically involves the use of ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the halides are replaced by the ethyl and methyl groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of corresponding unsaturated precursors. This process is typically carried out under high pressure and temperature conditions using catalysts such as palladium or platinum. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl and methyl groups can undergo substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted cyclohexanones depending on the nucleophile used

Scientific Research Applications

3-Ethyl-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylcyclohexanone
  • 4-Methylcyclohexanone
  • 3-Ethylcyclohexanone

Uniqueness

3-Ethyl-4-methylcyclohexan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and industrial applications.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-ethyl-4-methylcyclohexan-1-one

InChI

InChI=1S/C9H16O/c1-3-8-6-9(10)5-4-7(8)2/h7-8H,3-6H2,1-2H3

InChI Key

LKEPTRAYXMTIMS-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)CCC1C

Origin of Product

United States

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